molecular formula C11H7BrN2O3S B115384 N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide CAS No. 146795-41-7

N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide

Cat. No. B115384
CAS RN: 146795-41-7
M. Wt: 327.16 g/mol
InChI Key: DKCZJPMXAOBZCT-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide is a chemical compound that belongs to the class of thiophene derivatives. It has attracted the attention of researchers due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide has been reported to modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide has been shown to exhibit several biochemical and physiological effects in various studies. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. Additionally, N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide has been reported to modulate the expression of several genes involved in the regulation of cell proliferation, differentiation, and survival.

Advantages and Limitations for Lab Experiments

N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it suitable for use in various in vitro and in vivo studies. Additionally, the compound has been shown to exhibit low toxicity in several studies, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide. One of the directions is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its downstream effects on various cellular processes. Moreover, the development of novel formulations and delivery systems for N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide can improve its bioavailability and pharmacokinetics, which can enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide involves the reaction of 4-bromonitrobenzene and thiophene-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to obtain N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been reported to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. The compound has been shown to inhibit the activity of several enzymes and signaling pathways involved in the development and progression of these diseases.

properties

CAS RN

146795-41-7

Product Name

N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide

Molecular Formula

C11H7BrN2O3S

Molecular Weight

327.16 g/mol

IUPAC Name

N-(4-bromophenyl)-5-nitrothiophene-3-carboxamide

InChI

InChI=1S/C11H7BrN2O3S/c12-8-1-3-9(4-2-8)13-11(15)7-5-10(14(16)17)18-6-7/h1-6H,(H,13,15)

InChI Key

DKCZJPMXAOBZCT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])Br

Other CAS RN

146795-41-7

synonyms

N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide

Origin of Product

United States

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